molecular formula C14H27ClN2O2 B2411927 Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2413876-51-2

Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

Cat. No.: B2411927
CAS No.: 2413876-51-2
M. Wt: 290.83
InChI Key: LZCPOQCBHNGQKM-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is a synthetic compound with the molecular formula C12H23ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro-linked azaspiro nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with appropriate reagents to introduce the aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the presence of an aminomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14;/h11H,4-10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMMPNNMEXWNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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